molecular formula C7H3ClF2O2 B125496 3-Chloro-2,4-difluorobenzoic acid CAS No. 154257-75-7

3-Chloro-2,4-difluorobenzoic acid

Cat. No. B125496
CAS RN: 154257-75-7
M. Wt: 192.55 g/mol
InChI Key: YGYZTZAEZMCPSC-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzoic acid is an off-white powder . It is a useful synthetic intermediate and can be used to prepare fungicidal arylpyrazoles or quinolinones as antimicrobials .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2,4-difluorobenzoic acid is C7H3ClF2O2 . Its molecular weight is 192.55 .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorobenzoic acid is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air .

Scientific Research Applications

Pharmaceutical Research

3-Chloro-2,4-difluorobenzoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure makes it particularly useful in creating molecules with enhanced biological activity and metabolic stability . It serves as a precursor for the synthesis of quinolone-3-carboxylic acids derivatives, which are important for developing antibacterial agents .

Agricultural Chemistry

In agriculture, 3-Chloro-2,4-difluorobenzoic acid can be utilized to develop novel pesticides and herbicides. The presence of halogen atoms in the compound’s structure is crucial for creating active ingredients that target specific pests or weeds without affecting the crops .

Material Science

This compound finds applications in material science due to its potential as a building block for advanced materials. Its chemical structure allows for the creation of polymers and coatings with specific properties, such as increased resistance to heat and chemicals .

Chemical Synthesis

3-Chloro-2,4-difluorobenzoic acid: is instrumental in chemical synthesis as an intermediate for various organic reactions. It is used in the preparation of more complex organic compounds through processes like aromatic substitutions and carbonylation reactions .

Environmental Science

Environmental science benefits from the use of 3-Chloro-2,4-difluorobenzoic acid in the study of degradation products of environmental pollutants. It can act as a standard for analytical methods that measure the presence of fluorinated organic compounds in the environment .

Analytical Chemistry

In analytical chemistry, 3-Chloro-2,4-difluorobenzoic acid is used as a reagent in chromatography and mass spectrometry for the quantification and identification of complex mixtures. Its unique structure aids in the separation and analysis of substances in various samples .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZTZAEZMCPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378531
Record name 3-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorobenzoic acid

CAS RN

154257-75-7
Record name 3-Chloro-2,4-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

294 ml (0.471 mol) of a 1.6N solution of n-butyllithium in hexane are added dropwise and at -70° C. to a solution of 71 ml (0.471 mol) of tetramethylethylenediamine (TMEDA) in 300 ml of dry tetrahydrofuran (THF). 33.8 g (0.214 mol) of 2,4-difluorobenzoic acid, in 100 ml of dry tetrahydrofuran (THF), are added dropwise with stirring, under argon and at -70° C., to the above solution. After stirring for one hour, 111.5 g (0.471 mol) of hexachloroethane in solution in 150 ml of dry THF are run in. After two hours at -70° C., the temperature is allowed to return to 10° C. The reaction mixture is hydrolysed with 150 ml of ice-cooled water and brought to a pH of approximately 1 by addition of 3N hydrochloric acid. The aqueous phase is extracted with ether, dried over magnesium sulphate and concentrated. The residue is recrystallised from heptane/ether. 16.5 g (yield 40%) of 2,4-difluoro-3-chlorobenzoic acid are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for producing 3-chloro-2,4-difluorobenzoic acid as described in the research?

A1: The synthesis of 3-chloro-2,4-difluorobenzoic acid starts with 2,6-difluoroaniline as the primary material []. The process involves a series of reactions, including:

    Q2: How was the structure of the synthesized 3-chloro-2,4-difluorobenzoic acid confirmed?

    A2: The structure of the synthesized 3-chloro-2,4-difluorobenzoic acid was verified using spectroscopic techniques. Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to confirm the identity and purity of the final product [].

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